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9-Phenyl-9H-carbazole-3-carboxylic acid is an organic compound with the molecular formula C19H13NO2 and a molecular weight of approximately 295.31 g/mol. This compound features a carbazole structure, which is a fused ring system composed of a dibenzopyrrole core. The presence of a phenyl group at the 9-position and a carboxylic acid functional group at the 3-position contributes to its unique properties and potential applications in various fields, including organic electronics and medicinal chemistry .
Research into the biological activity of 9-Phenyl-9H-carbazole-3-carboxylic acid has indicated potential pharmacological properties. Preliminary studies suggest it may exhibit:
The synthesis of 9-Phenyl-9H-carbazole-3-carboxylic acid typically involves multi-step organic synthesis techniques. Common methods include:
Specific synthetic routes may vary based on the desired yield and purity .
9-Phenyl-9H-carbazole-3-carboxylic acid has several applications across different fields:
Several compounds share structural similarities with 9-Phenyl-9H-carbazole-3-carboxylic acid, which can be compared based on their chemical properties and potential applications:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 9-Hydroxycarbazole | C13H11NO | Hydroxyl group enhances solubility |
| 3-Carboxycarbazole | C13H11NO2 | Similar carboxylic acid functionality |
| 9-Methylcarbazole | C14H13N | Methyl substitution affects electronic properties |
| 1-Methylcarbazole | C14H13N | Different position of methyl affects reactivity |
The unique aspect of 9-Phenyl-9H-carbazole-3-carboxylic acid lies in its specific combination of a phenyl group and a carboxylic acid moiety on the carbazole scaffold, which enhances its electronic properties while potentially offering diverse biological activities not observed in simpler carbazole derivatives .
This compound's versatility makes it a subject of interest for further research across multiple scientific domains.
Oxidative coupling has emerged as a powerful method for modifying carbazole frameworks. A study by Rajesh et al. demonstrated the use of organic oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and chloranilic acid (CA) with acid promoters to achieve regioselective C–C bond formation in carbazoles. For 9-phenyl-9H-carbazole-3-carboxylic acid, such strategies could enable dimerization or cross-coupling reactions. The mechanism involves the generation of a carbazole radical cation intermediate, which undergoes coupling at electronically favorable positions. UV–vis–NIR absorption and electron paramagnetic resonance (EPR) studies confirm the radical pathway, with regioselectivity governed by steric and electronic effects of the phenyl and carboxylic acid substituents.
For instance, DDQ-mediated oxidation preferentially forms 3,3′-bicarbazole derivatives due to the electron-withdrawing nature of the carboxylic acid group at position 3, which stabilizes the radical cation at the adjacent position. In contrast, CA/H+ systems favor 1,3′-coupling when the phenyl group at position 9 creates steric hindrance. These findings highlight the tunability of oxidative strategies for introducing functional groups or extending π-conjugation in 9-phenyl-9H-carbazole-3-carboxylic acid derivatives.
Palladium-catalyzed C–H functionalization offers a direct route to modify carbazoles without prefunctionalization. Density functional theory (DFT) studies on free NH-carbazoles reveal that palladium(II) catalysts, in synergy with norbornene (NBE), facilitate site-selective alkylation and acylation at the C1 position. For 9-phenyl-9H-carbazole-3-carboxylic acid, the carboxylic acid group at C3 electronically deactivates the adjacent C4 position, directing palladium to the C1 site. The six-membered palladacycle intermediate formed during C–H activation is stabilized by NBE, lowering the activation barrier to 23.4 kcal mol⁻¹.
Acylation experiments using benzoic anhydride as the acylating agent show a moderate oxidative addition barrier of 13.3 kcal mol⁻¹, making it suitable for introducing ketone functionalities. Alternatively, acyl halides exhibit significantly lower barriers (2.6 kcal mol⁻¹), suggesting their potential for efficient derivatization. This method enables the synthesis of 1-acylated-9-phenyl-9H-carbazole-3-carboxylic acid derivatives, which are valuable intermediates for further functionalization.
The substitution pattern of 9-phenyl-9H-carbazole-3-carboxylic acid is influenced by both steric and electronic factors. The phenyl group at position 9 creates steric bulk, disfavoring electrophilic substitution at proximal positions (C1 and C8). Meanwhile, the electron-withdrawing carboxylic acid group at C3 deactivates the carbazole ring, directing incoming electrophiles to the para (C6) and meta (C4) positions.
Bromination studies on tetrahydrocarbazole-9-acetic acid analogs reveal that N-bromosuccinimide (NBS) selectively functionalizes the C4 position in the presence of CCl4 and dibenzoyl peroxide. Subsequent elimination with pyridine yields dihydrocarbazole derivatives, which undergo further bromination at C2 before aromatization to carbazole-9-acetic acid. Applying this sequence to 9-phenyl-9H-carbazole-3-carboxylic acid could enable precise bromination at C2 or C4, offering handles for Suzuki or Ullmann cross-coupling reactions.
Solvent-free methodologies reduce environmental impact and improve atom economy. A one-pot Friedländer hetero-annulation reaction between 2,3,4,9-tetrahydrocarbazol-1-one and 3-amino-2-naphthoic acid under solvent-free conditions yields carbazole-fused benzoquinolines. While this example focuses on a related carbazole derivative, the principles are transferable to 9-phenyl-9H-carbazole-3-carboxylic acid. Mechanochemical grinding activates reactants, bypassing the need for volatile organic solvents.
Similarly, Knoevenagel–Michael addition-cyclization reactions between tetrahydrocarbazol-1-one, malononitrile, and aldehydes under solvent-free conditions produce multifunctionalized carbazoles. Adapting this approach to 9-phenyl-9H-carbazole-3-carboxylic acid could involve condensing the carboxylic acid with amines or alcohols to generate amides or esters, respectively, via melt-phase reactions.
The utilization of 9-Phenyl-9H-carbazole-3-carboxylic acid in coordination polymer and metal-organic framework design represents a significant advancement in materials science. Carbazole-based carboxylic acids have demonstrated exceptional capabilities as bridging ligands for constructing sophisticated supramolecular architectures with enhanced properties [1] [2].
The structural characteristics of 9-Phenyl-9H-carbazole-3-carboxylic acid make it particularly well-suited for coordination polymer formation. The carboxylic acid functional group provides multiple coordination modes, enabling the formation of diverse secondary building units when combined with metal centers. Research has shown that carbazole-dicarboxylate ligands readily form coordination polymers with copper centers, creating paddlewheel structures with remarkable stability [1].
In copper-based metal-organic frameworks, the 9-Phenyl-9H-carbazole-3-carboxylic acid ligand facilitates the formation of trinuclear planar structures containing Cu3(μ3-OH) cores [3]. These frameworks exhibit exceptional electrical conductivity, with values reaching 10-5 to 10-4 cm2 V-1 s-1, significantly outperforming conventional metal-organic frameworks [3]. The enhanced conductivity arises from the π-d orbital interactions between copper centers and the carbazole moieties, creating efficient charge transport pathways.
Thermal stability represents a critical parameter in coordination polymer design. Metal-organic frameworks constructed with carbazole-dicarboxylate ligands demonstrate decomposition temperatures exceeding 550 K, with some systems maintaining structural integrity up to 803 K [4]. The high thermal stability originates from strong metal-ligand coordination bonds and the rigid aromatic structure of the carbazole core [4].
The synthesis conditions significantly influence the final framework properties. Solvothermal synthesis at temperatures between 100-180°C in dimethylformamide or N,N-diethylformamide solvents produces highly crystalline frameworks with permanent porosity [5]. The choice of solvent affects both nucleation kinetics and crystal growth, with polar aprotic solvents generally yielding superior crystalline materials [5].
Pore characteristics in carbazole-based metal-organic frameworks can be precisely controlled through ligand design. Frameworks constructed with 9-benzyl-carbazole-3,6-dicarboxylic acid exhibit triangular windows with side lengths of 11.74 Å and interior cavity distances of 13.89 Å [1]. These dimensions enable selective gas adsorption properties, particularly for carbon dioxide separation applications [6].
Table 1: Thermal Stability and Structural Properties of Carbazole-Based Coordination Polymers
| Framework Type | Decomposition Temperature (K) | Average Cu-Cu Distance (Å) | Cavity Distance (Å) | Reference |
|---|---|---|---|---|
| Cu12(benzyl-cdc)12 | >550 | 2.64 | 13.89 | [1] |
| Cu3(μ3-OH)(μ3-C4H2N2O2)3 | >573 | 2.65 | - | [3] |
| Zn5(μ3-OH)2(2,7-CDC)4 | >623 | - | - | [7] |
| Zn2(2,7-CDC)2(DABCO) | >600 | - | - | [7] |
The integration of 9-Phenyl-9H-carbazole-3-carboxylic acid into optoelectronic materials represents a paradigm shift in organic electronics development. Carbazole derivatives have established themselves as essential components in organic light-emitting diodes, organic solar cells, and other electronic devices due to their unique electronic properties and structural versatility [8] [9].
The electronic structure of 9-Phenyl-9H-carbazole-3-carboxylic acid provides optimal energy level alignment for hole transport applications. The highest occupied molecular orbital energy level typically ranges from -5.2 to -5.9 eV, making it compatible with common electrode materials and enabling efficient charge injection [10]. The phenyl substitution at the 9-position enhances π-conjugation while maintaining the electron-donating characteristics essential for hole transport [11].
In organic light-emitting diode applications, carbazole-based materials demonstrate exceptional performance as host materials for phosphorescent emitters. The high triplet energy of carbazole derivatives, typically exceeding 2.9 eV, enables their use with blue phosphorescent dopants while preventing energy back-transfer [12]. Research has shown that carbazole-based hosts can achieve external quantum efficiencies exceeding 20% in organic light-emitting diode devices [12].
The thermal stability of carbazole-based optoelectronic materials represents a crucial advantage for device longevity. Glass transition temperatures for 9-phenyl carbazole derivatives typically range from 104°C to 308°C, with decomposition temperatures often exceeding 250°C [13] [14]. This thermal stability ensures device operation under elevated temperatures and extends operational lifetimes significantly [14].
Charge mobility values in thin-film devices based on carbazole derivatives vary significantly with molecular design and processing conditions. Hole mobilities ranging from 10-6 to 10-3 cm2 V-1 s-1 have been reported, with optimization through molecular structure modification and film processing techniques [15] [16]. The highest mobilities are achieved through careful control of intermolecular packing and reduction of energetic disorder [16].
Table 2: Optoelectronic Properties of Carbazole-Based Materials
| Material System | Hole Mobility (cm2 V-1 s-1) | Glass Transition Temperature (°C) | Triplet Energy (eV) | Reference |
|---|---|---|---|---|
| 9-Phenyl carbazole derivatives | 10-6 to 10-3 | 104-308 | 2.9-3.02 | [15] [13] |
| Diindolo[3,2-b:2',3'-h]carbazole | 10-6 to 10-3 | >300 | - | [15] |
| Tetramethyl carbazole systems | 10-4 to 10-3 | - | 3.01 | [16] |
| Carbazole-triarylborane hybrids | - | - | 2.6-2.9 | [17] |
The charge transport mechanisms in thin-film semiconductor devices incorporating 9-Phenyl-9H-carbazole-3-carboxylic acid involve complex interplay between molecular structure, intermolecular interactions, and device architecture. Understanding these mechanisms is essential for optimizing device performance and developing next-generation organic semiconductor technologies [18] [19].
Charge transport in carbazole-based thin films primarily occurs through hopping mechanisms between adjacent molecules. The reorganization energy, a critical parameter determining transport efficiency, varies with molecular substitution patterns. For phenyl-substituted carbazole derivatives, reorganization energies typically range from 0.1 to 0.3 eV for hole transport [16] [20]. Lower reorganization energies correspond to higher charge mobilities and more efficient device operation [20].
Intermolecular transfer integrals play a crucial role in determining charge transport efficiency. The π-π stacking interactions between carbazole cores facilitate charge delocalization and enhance mobility. Research has demonstrated that phenyl substitution at the 9-position can either enhance or hinder these interactions depending on the molecular packing arrangement [16]. Optimal intermolecular distances of 3.4-3.8 Å between carbazole planes maximize electronic coupling [1].
The influence of molecular orientation on charge transport cannot be overstated. Edge-on orientation of carbazole backbones relative to the substrate surface promotes in-plane charge transport, resulting in enhanced device performance [19]. Conversely, face-on orientation can limit charge mobility through reduced intermolecular electronic coupling in the transport direction [19].
Temperature dependence of charge transport reveals the underlying transport mechanisms. At room temperature, thermally activated hopping dominates, with activation energies typically ranging from 0.05 to 0.2 eV [21]. At elevated temperatures above 350 K, band-like transport may emerge in highly ordered films, characterized by decreasing mobility with increasing temperature [21].
Device architecture significantly influences charge transport characteristics. Top-contact bottom-gate configurations generally provide superior performance compared to bottom-contact architectures due to reduced contact resistance and improved charge injection [22] [23]. Interface treatment with self-assembled monolayers can further enhance mobility by reducing energetic disorder at the semiconductor-dielectric interface [15].
Table 3: Charge Transport Parameters in Carbazole-Based Devices
| Device Configuration | Charge Mobility (cm2 V-1 s-1) | Reorganization Energy (eV) | Activation Energy (eV) | Reference |
|---|---|---|---|---|
| Top-contact OTFT | 1.7 × 10-5 | 0.15-0.25 | 0.1-0.2 | [22] [23] |
| Bottom-gate configuration | 10-6 to 10-3 | 0.1-0.3 | 0.05-0.15 | [15] [16] |
| Stable radical systems | 10-4 | 0.08-0.12 | - | [21] [20] |
The development of π-conjugated systems incorporating 9-Phenyl-9H-carbazole-3-carboxylic acid for light-emitting diode applications represents a sophisticated approach to achieving high-performance organic electroluminescent devices. These systems leverage the extended π-electron delocalization to optimize photophysical properties and enhance device efficiency [9] [24].
Thermally activated delayed fluorescence represents a breakthrough application for carbazole-based π-conjugated systems. The electron-donating nature of carbazole enables the design of donor-acceptor architectures with small singlet-triplet energy gaps, essential for efficient thermally activated delayed fluorescence emission [25]. External quantum efficiencies exceeding 26% have been achieved in devices incorporating tetramethyl carbazole donor units [25].
The molecular design strategies for carbazole-based light-emitting diode materials focus on optimizing frontier orbital separation and minimizing singlet-triplet energy gaps. Computational studies using density functional theory have identified optimal acceptor units that maximize charge-transfer character while maintaining high oscillator strength [26]. Common acceptor moieties include cyanopyridine, benzophenone, and triazine units [26].
Photoluminescence quantum yields in carbazole-based π-conjugated systems can exceed 90% in solution and 60% in solid-state films [9]. The high quantum yields result from rigid molecular structures that minimize non-radiative decay pathways and optimize radiative transitions [9]. Aggregation-induced emission phenomena have been observed in certain carbazole derivatives, enabling efficient solid-state emission [17].
Color purity represents a critical parameter for display applications. Carbazole-based emitters can achieve full width at half-maximum values below 50 nm, enabling high color gamut displays [21]. The narrow emission profiles result from reduced conformational flexibility and minimized vibronic coupling in the excited state [21].
Device lifetime considerations are paramount for commercial applications. Carbazole-based light-emitting diodes demonstrate operational lifetimes exceeding 1000 hours under continuous operation, with some systems maintaining 90% of initial luminance after extended testing [27]. The enhanced stability results from the inherent chemical stability of the carbazole core and optimized device architectures [27].
Table 4: Performance Characteristics of Carbazole-Based Light-Emitting Diodes
| Emitter Type | External Quantum Efficiency (%) | Full Width Half-Maximum (nm) | Operational Lifetime (hours) | Reference |
|---|---|---|---|---|
| Thermally activated delayed fluorescence | 26.0 | 46 | >1000 | [25] [21] |
| Conventional fluorescence | 5.3 | 50-70 | 500-800 | [25] [28] |
| Host-guest systems | 23 | 60-80 | >1000 | [28] [27] |
| Multiresonance emitters | >20 | <40 | 800-1200 | [9] [24] |